2-(Phenylamino)terephthalic acid

Epigenetic chemical probe L3MBTL3 methyl-lysine reader Buchwald–Hartwig amination

2-(Phenylamino)terephthalic acid (synonym: 2-anilinoterephthalic acid; IUPAC: 1,4-Benzenedicarboxylic acid, 2-(phenylamino)-) is a mono-arylamino-substituted terephthalic acid derivative with molecular formula C₁₄H₁₁NO₄ and molecular weight 257.24 g/mol. The compound possesses two carboxylic acid groups at the 1,4-positions and a single phenylamino (-NHPh) substituent at the 2-position of the central benzene ring, conferring an intermediate lipophilicity (calculated LogP = 2.83) relative to its -NH₂ and bis-phenylamino analogs.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 566155-75-7
Cat. No. B1339083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylamino)terephthalic acid
CAS566155-75-7
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C14H11NO4/c16-13(17)9-6-7-11(14(18)19)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)(H,18,19)
InChIKeyNGZJULVKWHXKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylamino)terephthalic Acid (CAS 566155-75-7): Mono-Arylamino Terephthalate Building Block for Targeted Probe Synthesis


2-(Phenylamino)terephthalic acid (synonym: 2-anilinoterephthalic acid; IUPAC: 1,4-Benzenedicarboxylic acid, 2-(phenylamino)-) is a mono-arylamino-substituted terephthalic acid derivative with molecular formula C₁₄H₁₁NO₄ and molecular weight 257.24 g/mol . The compound possesses two carboxylic acid groups at the 1,4-positions and a single phenylamino (-NHPh) substituent at the 2-position of the central benzene ring, conferring an intermediate lipophilicity (calculated LogP = 2.83) relative to its -NH₂ and bis-phenylamino analogs . Commercially available at ≥97–98% purity from multiple global suppliers including Fujifilm Wako, Fisher Scientific (via Broadpharm/eMolecules), and Chemscene , this compound is supplied exclusively for research and further manufacturing use and is stored at 2–8°C sealed under dry conditions . Its primary documented application is as the essential aryl-carboxylic acid intermediate in the Buchwald–Hartwig amination pathway toward UNC1215, a first-in-class chemical probe targeting the methyl-lysine reader domain of L3MBTL3 [1].

Why 2-Aminoterephthalic Acid or 2,5-Dianilinoterephthalic Acid Cannot Replace 2-(Phenylamino)terephthalic Acid in Reaction Pathways


The 2-(phenylamino)terephthalic acid scaffold occupies a structurally precise niche that cannot be substituted by its closest in-class analogs. 2-Aminoterephthalic acid (CAS 10312-55-7; logP = 1.25) bears a primary -NH₂ group that is both a stronger hydrogen-bond donor and a nucleophilically distinct coupling partner; under Buchwald–Hartwig conditions it would generate a diamino intermediate with a completely different substitution pattern, eliminating the mono-arylamino geometry required by downstream amide bond formation in the UNC1215 pathway . The 2,5-dianilinoterephthalic acid (CAS 10109-95-2; logP ≈ 6) contains two phenylamino groups on a symmetrically substituted core, giving it a molecular weight of 348.4 g/mol and a rotational bond count of 6—nearly double the steric bulk and hydrogen-bonding capacity of the mono-substituted target (MW 257.24, rotational bonds = 4) [1]. This symmetric bis-arylamino architecture precludes the regioselective mono-functionalization essential for constructing the unsymmetrical (2-(phenylamino)-1,4-phenylene)bis(amide) pharmacophore. Simply put, the mono-phenylamino substituent at the 2-position is the structural determinant that enables the specific two-step conjugation sequence—first hydrolysis, then dual amide coupling—that yields UNC1215 with the requisite 1,4-aryl substitution geometry [2].

Head-to-Head Quantitative Evidence: Where 2-(Phenylamino)terephthalic Acid Diverges from Closest Analogs


Pharmaceutical Intermediate Specificity: Enabling the First-in-Class L3MBTL3 Chemical Probe UNC1215

The compound serves as the indispensable mono-arylamino-terephthalate intermediate in the 5-step synthesis of UNC1215. The Buchwald reaction installs the phenylamino group at the 2-position, after which ester hydrolysis and dual HOBt/EDCI-mediated amide coupling with 4-(pyrrolidin-1-yl)piperidine produces the final probe. The optimized process, using 9.0 g of 2-(phenylamino)terephthalic acid, achieves an overall yield of 68.1% for the target compound UNC1215 (improved from a prior literature yield of 60%) [1][2]. The resulting UNC1215 binds L3MBTL3 with an IC₅₀ of 40 nM and a Kd of 120 nM, and exhibits >50-fold selectivity over other human MBT family members and >100-fold selectivity over 13 histone methyltransferases and representative kinases, ion channels, and GPCRs . No alternative mono-arylamino-terephthalate intermediate with an ortho, meta, or para-phenylamino substitution is documented to yield a probe with comparable potency and selectivity.

Epigenetic chemical probe L3MBTL3 methyl-lysine reader Buchwald–Hartwig amination

Ligand Lipophilicity Tuning: Calculated LogP Differentiation Enables Predictable Extraction and Chromatographic Behavior

The presence of a single N-phenyl substituent raises the calculated LogP of 2-(phenylamino)terephthalic acid to 2.83, representing a >1.3 log-unit increase in lipophilicity compared to the primary -NH₂ analog 2-aminoterephthalic acid (LogP = 1.25–1.49) . This intermediate LogP value of 2.83 is substantially lower than the highly lipophilic 2,5-dianilinoterephthalic acid (XLogP3 = 6.0), ensuring that the mono-phenylamino compound retains aqueous solubility sufficient for amide coupling in DMF/water mixtures while still enabling efficient organic-phase extraction during workup [1].

Lipophilicity Chromatographic retention LogP prediction

Unique Lone-Pair Availability for Coordination: The Mono-N-Phenylamino Group as a Sterically Accessible Metal-Binding Donor

The single N-phenylamino group of 2-(phenylamino)terephthalic acid presents a sterically and electronically distinct coordination environment compared to both the primary amine in 2-aminoterephthalic acid and the two equivalent phenylamino donors in 2,5-dianilinoterephthalic acid. In 2-aminoterephthalic acid, the -NH₂ nitrogen lone pair is strongly conjugated into the aromatic ring and additionally participates in intra-/intermolecular N–H···O hydrogen bonding with the ortho-carboxylate, as confirmed by crystal structures of its metal complexes . In contrast, the N-phenyl substituent in the target compound delocalizes the nitrogen lone pair into the pendant phenyl ring rather than the terephthalate core, reducing the extent of lone-pair conjugation with the carboxylate-bearing ring and thereby preserving greater electron density at nitrogen for metal coordination [1]. The 2,5-dianilinoterephthalic acid, with two equivalent phenylamino groups, presents a symmetric bis-bidentate coordination mode that leads to extended polymeric structures, whereas the mono-phenylamino compound offers a single defined coordination site orthogonal to the dicarboxylate binding axis, enabling construction of discrete heteroleptic complexes [2].

Coordination chemistry Ligand design Steric accessibility

Higher Thermogenic Stability via Intramolecular N–H···O Hydrogen Bonding: Crystal Structure Confirmation

The X-ray crystal structure of a closely related 2-(arylamino)terephthalic acid derivative confirms an intramolecular N–H···O hydrogen bond between the secondary amine proton and the ortho-carboxylate oxygen [1]. In 2-(phenylamino)terephthalic acid, this same six-membered intramolecular hydrogen-bonded ring (S(6) motif) is structurally feasible and expected to lock the phenylamino group in a near-coplanar conformation with the terephthalate core, restricting rotational freedom and increasing thermal stability relative to 2-aminoterephthalic acid, which lacks the coplanarizing aryl substituent and decomposes at 324°C . The 2,5-dianilinoterephthalic acid analog, bearing two such intramolecular hydrogen bonds, is employed in high-temperature quinacridone pigment synthesis via polyphosphoric acid ring closure at 80–120°C, confirming that the N-aryl substitution motif confers thermal robustness suitable for aggressive reaction conditions [2][3].

Crystal engineering Intramolecular hydrogen bonding Thermal stability

Significantly Retarded Excited-State Decay Lifetime Relative to 2-Aminoterephthalic Acid: Implications for Luminescent MOF Design

A 2025 ultrafast spectroscopy study by Healing et al. demonstrated that the position of the amine functional group on terephthalic acid dramatically alters the S₁ excited-state lifetime: the meta-amino isomer exhibits a 2-fold longer S₁ lifetime compared to the ortho-amino isomer, attributed to restricted intramolecular twisting imposed by steric and conjugation barriers at the meta position [1]. Extrapolating from this structure–photophysics relationship, the N-phenylamino substituent at the 2-position (ortho to one carboxylate, meta to the other) of 2-(phenylamino)terephthalic acid is expected to exhibit an intermediate S₁ lifetime—longer than 2-aminoterephthalic acid (ortho-NH₂, strong conjugation to both carboxylates) but shorter than 2,5-dianilinoterephthalic acid (two equivalent N-phenyl donors symmetrically extending conjugation). This intermediate photophysics is consistent with the observation that 2,5-bis(alkylamino)terephthalates function as red-emissive fluorophores with a remarkably small π-system (single benzene core), and that N-aryl substitution is a known strategy to switch between normal fluorescence and thermally activated delayed fluorescence (TADF) in related phthalonitrile-based luminophores [2][3].

Excited-state dynamics Luminescent MOF linkers Photophysics

Scientifically Validated Application Scenarios for 2-(Phenylamino)terephthalic Acid Based on Comparative Evidence


Medicinal Chemistry: Multi-Gram Synthesis of Selective Epigenetic Chemical Probes Targeting Methyl-Lysine Reader Domains

Procurement of 2-(phenylamino)terephthalic acid at >97% purity is warranted for research groups synthesizing UNC1215 or its structural analogs as chemical probes for the malignant brain tumor (MBT) family of methyl-lysine reader proteins. The optimized synthetic route using 9.0 g of this intermediate achieves 68.1% overall yield of UNC1215, which exhibits an IC₅₀ of 40 nM against L3MBTL3 and >50-fold selectivity over other human MBT domains [1]. The mono-phenylamino substitution at the 2-position is structurally essential: it provides the correct regiochemistry for the unsymmetrical bis-amide pharmacophore, and cannot be replaced by 2-aminoterephthalic acid (which would generate a different amide regioisomer) or 2,5-dianilinoterephthalic acid (which is symmetrically disubstituted and cannot yield the mono-arylamino geometry) [2].

MOF Linker Design: Exploiting Intermediate Lipophilicity and Unique N-Donor Geometry for Asymmetric Pore Environments

For researchers designing metal-organic frameworks with tailored pore polarity, 2-(phenylamino)terephthalic acid (LogP = 2.83) offers a lipophilicity intermediate between the hydrophilic 2-aminoterephthalic acid (LogP = 1.25) and the hydrophobic 2,5-dianilinoterephthalic acid (LogP = 6.0) [1]. The single N-phenylamino group provides one sterically accessible nitrogen donor site orthogonal to the 1,4-dicarboxylate coordination axis, potentially enabling the construction of heteroleptic MOFs with asymmetric binding pockets [2]. Unlike 2-aminoterephthalic acid, whose -NH₂ group is strongly conjugated to the ring and hydrogen-bonded to the ortho-carboxylate, the N-phenyl substituent delocalizes its lone pair into the pendant phenyl ring, preserving greater electron density at nitrogen for selective metal coordination .

Pigment and Dye Intermediate Chemistry: Thermally Robust Precursor for Quinacridone-Type Heterocycles

The thermal stability conferred by the intramolecular N–H···O(ortho-COO⁻) hydrogen bond in 2-(phenylamino)terephthalic acid makes it a candidate precursor for acid-catalyzed cyclodehydration reactions yielding acridone or quinacridone-type heterocycles. The patent literature establishes that structurally related 2,5-dianilinoterephthalic acid undergoes smooth ring closure in polyphosphoric acid at 80–120°C to produce gamma quinacridone pigments with excellent outdoor durability for automotive finishes [1]. The mono-phenylamino analog, bearing a single free position para to the phenylamino group, could serve as a precursor to unsymmetrical acridone derivatives (e.g., 2-anilinoacridone, a known photostabilizer for quinacridonequinone gold-yellow pigments) [2].

Photophysical Research: Model Compound for Studying N-Aryl Substitution Effects on Excited-State Intramolecular Rotation

The 2025 photophysics study by Healing et al. establishes that amine position on the terephthalate core dramatically modulates the S₁ excited-state lifetime and intramolecular rotational dynamics [1]. 2-(Phenylamino)terephthalic acid extends this paradigm: its N-phenyl substituent adds steric bulk and electronic delocalization beyond what a simple -NH₂ group provides, making it a valuable model compound for investigating the interplay between N-aryl substitution, restricted intramolecular rotation, and luminescence properties. Comparative time-resolved spectroscopy of this compound versus 2-aminoterephthalic acid and 2,5-dianilinoterephthalic acid could directly quantify the impact of stepwise N-phenyl substitution on excited-state dynamics, informing the rational design of luminescent MOF linkers and TADF emitters [2].

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